molecular formula C22H25N5O3S B2498584 4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-N,N-diphenyl-1,4-diazepane-1-carboxamide CAS No. 2034245-26-4

4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-N,N-diphenyl-1,4-diazepane-1-carboxamide

Cat. No.: B2498584
CAS No.: 2034245-26-4
M. Wt: 439.53
InChI Key: QCROZAHWAUXNBO-UHFFFAOYSA-N
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Description

4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-N,N-diphenyl-1,4-diazepane-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a pyrazole ring, a sulfonyl group, and a diazepane ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-N,N-diphenyl-1,4-diazepane-1-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring, followed by the introduction of the sulfonyl group, and finally the formation of the diazepane ring. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-N,N-diphenyl-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-N,N-diphenyl-1,4-diazepane-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-N,N-diphenyl-1,4-diazepane-1-carboxylate
  • 4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-N,N-diphenyl-1,4-diazepane-1-carboxylamide

Uniqueness

Compared to similar compounds, 4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-N,N-diphenyl-1,4-diazepane-1-carboxamide stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

4-(1-methylpyrazol-4-yl)sulfonyl-N,N-diphenyl-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3S/c1-24-18-21(17-23-24)31(29,30)26-14-8-13-25(15-16-26)22(28)27(19-9-4-2-5-10-19)20-11-6-3-7-12-20/h2-7,9-12,17-18H,8,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCROZAHWAUXNBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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